molecular formula C9H15N3O2S B13029469 N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide

Cat. No.: B13029469
M. Wt: 229.30 g/mol
InChI Key: XKLSYXJXFOODOQ-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a pyridine ring substituted with an aminomethyl group and a methyl group, along with a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the aminomethyl-substituted pyridine with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Aminomethyl)pyridin-2-YL)-N-methylmethanesulfonamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide moiety.

Uniqueness

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both aminomethyl and methanesulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-[3-(aminomethyl)-5-methylpyridin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7-4-8(5-10)9(11-6-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3

InChI Key

XKLSYXJXFOODOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N(C)S(=O)(=O)C)CN

Origin of Product

United States

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